N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a chromen-4-one (coumarin-derived) core substituted at position 2 with a 4-tert-butylphenyl group and at position 7 with a cyclohexanecarboxamide moiety. The chromen-4-one scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the tert-butyl group enhances hydrophobicity and steric bulk.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-26(2,3)19-11-9-17(10-12-19)23-16-22(28)21-14-13-20(15-24(21)30-23)27-25(29)18-7-5-4-6-8-18/h9-16,18H,4-8H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPXVLYWXSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the chromenone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its unique structural features.
Structural Characteristics
The compound features a chromenone core characterized by a fused benzopyran ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the tert-butylphenyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets. The cyclohexanecarboxamide moiety further contributes to its chemical reactivity and biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C27H29NO3 |
| Molecular Weight | 425.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antioxidant Activity
Compounds with chromenone structures often exhibit significant antioxidant properties. Research indicates that derivatives of chromenones can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant capacity of this compound remains to be fully elucidated but is expected based on its structural analogs.
Anti-inflammatory Effects
Chromone derivatives are well-documented for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Investigating the anti-inflammatory activity of this compound could yield valuable insights into its therapeutic potential.
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis of this compound typically involves multi-step organic reactions starting from commercially available chromenone derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
-
Biological Assays :
- Preliminary biological assays have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties. Further in vitro studies are required to quantify these effects.
-
Mechanism of Action Studies :
- Research into the mechanism of action for chromenones has shown interactions with various molecular targets, including kinases and transcription factors involved in cell cycle regulation and apoptosis. Understanding how this compound interacts at a molecular level could provide insights into its therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key differences between the target compound and related analogs:
Key Observations :
- Target vs. Alkyl Analogs (): The alkyl-substituted analogs lack the chromen-4-one scaffold, resulting in reduced aromaticity and intermolecular interactions. Their synthesis yields (64–66%) suggest moderate efficiency under copper-catalyzed conditions . The cyclohexane group in the target compound may enhance solubility in non-polar solvents compared to linear alkyl chains.
- Target vs. Phenylpropenamide Analog (): The phenylpropenamide analog replaces the cyclohexane with a rigid, planar 3-phenylprop-2-enamide group. However, this rigidity could reduce solubility compared to the flexible cyclohexane group in the target compound.
Spectroscopy:
- NMR : Alkyl analogs (e.g., N-(Heptan-4-yl)cyclohexanecarboxamide) exhibit characteristic signals for cyclohexane (δ 1.18–2.04 ppm) and alkyl chains (δ 0.89 ppm for terminal methyl) in $^1$H NMR . The target compound’s aromatic protons (chromen-4-one and tert-butylphenyl) would likely resonate at δ 6.5–8.5 ppm.
- IR : Strong carbonyl stretches (~1635 cm$^{-1}$ for amide C=O) are common in analogs . The target compound may show additional peaks for chromen-4-one carbonyl (~1700 cm$^{-1}$).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
